Ethyl 1-hydroxycyclopentanecarboxylate
Overview
Description
Ethyl 1-hydroxycyclopentanecarboxylate: is an organic compound with the molecular formula C8H14O3. It is a versatile ester that finds applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its cyclopentane ring with a hydroxyl group and an ethyl ester group attached to the first carbon atom.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Ethyl Cyclopentanecarboxylate: This method involves the hydrolysis of ethyl cyclopentanecarboxylate under acidic or basic conditions to yield this compound.
Reduction of Ethyl Cyclopentanecarboxylate: Ethyl cyclopentanecarboxylate can be reduced using reducing agents like lithium aluminium hydride (LiAlH4) to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The hydroxyl group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid and cyclopentanone are common products.
Reduction: Ethyl cyclopentanol is a major product formed from reduction reactions.
Substitution: Various substituted cyclopentanes can be formed depending on the reagents used.
Scientific Research Applications
Ethyl 1-hydroxycyclopentanecarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-hydroxycyclopentanecarboxylate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl Cyclopentanecarboxylate: This compound lacks the hydroxyl group present in ethyl 1-hydroxycyclopentanecarboxylate.
Ethyl 1-hydroxycyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester group on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)8(10)5-3-4-6-8/h10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOXNRTFZITQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657944 | |
Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-23-1 | |
Record name | Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41248-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-cyclopentanecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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